molecular formula C8H9BrN2O2 B8596241 (2-Bromo-3-methyl-5-nitrophenyl)methanamine

(2-Bromo-3-methyl-5-nitrophenyl)methanamine

Cat. No. B8596241
M. Wt: 245.07 g/mol
InChI Key: PSAWZOCEAUGOBA-UHFFFAOYSA-N
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Description

(2-Bromo-3-methyl-5-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-3-methyl-5-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-methyl-5-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Bromo-3-methyl-5-nitrophenyl)methanamine

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2-bromo-3-methyl-5-nitrophenyl)methanamine

InChI

InChI=1S/C8H9BrN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,4,10H2,1H3

InChI Key

PSAWZOCEAUGOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.4 mL of hydrazine hydrate was added to 2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (4.4 g, 11.7 mmol) in 220 mL of acetonitrile. The mixture was stirred under reflux overnight and then was allowed to cool to room temperature. The phtalhydrazide side product was remove by filtration and washed with 100 mL portions of acetonitrile. The combined acetonitrile filtrates were evaporated and the residue was partitioned between water and ethyl acetate. The organic layer was extracted with two 100 mL portions of aqueous HCl 1 M. The combined acidic aqueous layers were basified to pH=10 with solid potassium hydroxide and then extracted with ethyl acetate. The organic layer was dried over Na2SO4 filtered and evaporated to yield expected compound as an orange solid (2.15 g, 75% yield). m/z (ESI) 245.0 [M+H]+;
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
75%

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